3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
The compound 3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione (hereafter referred to as the target compound) is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core fused with a cyclohepta ring and a pyrido[1,2-a]pyrimidin-4-one substituent. This analysis focuses on comparing its structural, synthetic, and functional attributes with analogous derivatives.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S/c27-16-9-11-18(12-10-16)31-24(33)23-19-6-2-1-3-7-20(19)35-25(23)30(26(31)34)15-17-14-22(32)29-13-5-4-8-21(29)28-17/h4-5,8-14H,1-3,6-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMDKOLOQNQTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=O)N5C=CC=CC5=N4)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 558.04 g/mol. It contains multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H28ClN5O4 |
| Molecular Weight | 558.04 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. One notable target is Dihydrofolate Reductase (DHFR), which plays a crucial role in DNA synthesis and repair by converting dihydrofolate into tetrahydrofolate. Inhibition of DHFR leads to reduced synthesis of purines and pyrimidines, ultimately affecting cell proliferation and survival .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Anticancer Activity : Many pyrido[1,2-a]pyrimidines have shown promise as anticancer agents by inducing apoptosis in cancer cells through DHFR inhibition .
- Anti-inflammatory Effects : Compounds with thieno[2,3-d]pyrimidine moieties have been reported to exhibit anti-inflammatory properties by modulating the expression of inflammatory mediators such as COX-2 and iNOS .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Inhibition of DHFR : A study highlighted the efficacy of pyridopyrimidine derivatives in inhibiting DHFR with high affinity. This inhibition was linked to decreased RNA and DNA synthesis in cancer cells .
- Anti-inflammatory Studies : Research involving tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs demonstrated significant reductions in inflammatory markers in RAW264.7 cells upon treatment with these compounds .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrido[1,2-a]pyrimidines revealed that modifications at specific positions could enhance biological activity and selectivity for certain targets .
Comparative Analysis
A comparative analysis of similar compounds reveals trends in their biological activities:
| Compound Structure | Biological Activity | Target Enzyme/Pathway |
|---|---|---|
| Pyrido[1,2-a]pyrimidine derivatives | Anticancer | DHFR |
| Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines | Anti-inflammatory | COX-2/iNOS |
| Pyrido[3,4-d]pyrimidines | Kinase inhibition | Various kinases |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit promising antitumor properties. For instance, compounds similar to the target compound have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. A study demonstrated that the incorporation of thieno[2,3-d]pyrimidine structures enhances the cytotoxicity against various cancer cell lines. These findings suggest potential therapeutic applications in oncology .
1.2 Antimicrobial Properties
The compound's structural features allow it to interact with biological targets effectively. Studies have reported that related compounds display significant antibacterial and antifungal activities. The presence of the chlorophenyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, making them effective against resistant strains of bacteria .
1.3 Enzyme Inhibition
Compounds containing pyrido[1,2-a]pyrimidine moieties have been investigated as inhibitors of key enzymes involved in various metabolic pathways. For example, certain derivatives have shown effectiveness as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition is particularly relevant in developing treatments for bacterial infections and cancer .
Material Sciences Applications
2.1 Organic Photovoltaics
The unique electronic properties of thieno[2,3-d]pyrimidine derivatives make them suitable candidates for organic photovoltaic materials. Research has shown that these compounds can be incorporated into polymer blends to enhance light absorption and charge transport efficiency in solar cells .
2.2 Sensors
Due to their ability to undergo reversible redox reactions, derivatives of the compound are being explored as materials for chemical sensors. These sensors can detect various analytes based on changes in conductivity or fluorescence upon interaction with target molecules .
Synthesis and Characterization
The synthesis of 3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.
Case Studies
Chemical Reactions Analysis
Core Structural Reactivity
The compound’s fused polycyclic system contains three reactive centers:
-
Pyrimidine-2,4-dione core : Susceptible to nucleophilic substitution at the carbonyl groups (C2 and C4) under basic or acidic conditions .
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Thieno[2,3-d]pyrimidine moiety : May undergo electrophilic substitution at the sulfur-containing ring, particularly at the α-position relative to the sulfur atom .
-
Pyrido[1,2-a]pyrimidin-4-one : The conjugated lactam system could participate in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .
Functional Group Transformations
Nucleophilic Attack at Pyrimidine-dione Core
Under basic conditions (e.g., NaOH/EtOH), the carbonyl groups at C2 and C4 may react with amines or alcohols to form substituted derivatives:
Electrophilic Substitution at Thieno Ring
The thiophene ring could undergo bromination or nitration:
Reduction of Pyrido-pyrimidinone
Using reducing agents like LiAlH₄, the lactam group might be reduced to a secondary amine:
Experimental Challenges
-
Steric hindrance from the bulky cycloheptane and pyrido-pyrimidinone groups may limit reactivity at certain positions.
-
Solubility issues in common organic solvents could complicate reaction monitoring.
Research Gaps
No experimental studies on this specific compound were identified in the provided sources. Existing data on analogous systems (e.g., pyrimidine-diones, thienopyrimidines) suggest plausible reactivity, but validation requires targeted synthesis and characterization.
Recommended Analytical Methods
-
NMR/MS : For tracking functional group transformations.
-
X-ray crystallography : To confirm regioselectivity in substitution reactions.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s thieno[2,3-d]pyrimidine core is shared with several analogs (Table 1). Key variations include:
- Ring size: The cyclohepta ring distinguishes it from cyclopenta analogs (e.g., 3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione in ), which exhibit reduced steric bulk and lower molar mass (318.78 g/mol vs. estimated >400 g/mol for the target compound) .
- Substituents : The pyrido[1,2-a]pyrimidin-4-one methyl group in the target compound contrasts with simpler alkyl or aryl substituents in analogs (e.g., 4-chlorophenylmethyl in ). This substituent may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
Table 1: Structural Comparison of Key Compounds
*Estimated based on structural complexity; †Calculated from molecular formula in ; ‡From SciFinder data in .
Functional Groups
Reaction Pathways
- Alkylation : The target compound’s synthesis likely involves alkylation steps akin to , where K₂CO₃ and alkyl halides are used under reflux (60°C, 8 h) to introduce substituents .
- Multicomponent Reactions: Unlike the four-component synthesis of pyrano[2,3-d]pyrimidines in , the target compound’s complexity may necessitate sequential reactions .
Efficiency and Yields
- Yields for thieno[2,3-d]pyrimidine derivatives in range from 88% (nitrophenyl derivative) to lower yields for alkylthio analogs .
- High yields (85–93%) are reported for pyrido[2,3-d]pyrimidines in , suggesting that substituent electronic effects (e.g., electron-withdrawing groups) may optimize reaction efficiency .
Pharmacological and Physicochemical Comparison
Physicochemical Properties
Table 3: Physicochemical Properties of Analogous Compounds
| Compound | Molar Mass (g/mol) | Density (g/cm³) | pKa | Water Solubility* |
|---|---|---|---|---|
| Target Compound | >400 | ~1.5–1.6† | ~10–12† | Low |
| Compound | 318.78 | 1.510 | 11.88 | Moderate |
| Compound | 407.45 | 1.35‡ | 9.5‡ | Moderate |
*Predicted based on structural features; †Estimated from analogs; ‡From computational data in .
Preparation Methods
Core Structure Construction: CycloheptaThieno[2,3-d]Pyrimidine
The foundational step involves synthesizing the 6,7,8,9-tetrahydro-1H-cycloheptathieno[2,3-d]pyrimidine scaffold. A reported protocol begins with the cyclization of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (1) under acidic conditions to yield 6,7,8,9-tetrahydro-3H-cycloheptathieno[2,3-d]pyrimidin-4(5H)-one (2) . Chlorination of 2 using phosphorus oxychloride (POCl₃) produces 4-chloro-6,7,8,9-tetrahydro-5H-cycloheptathieno[2,3-d]pyrimidine (3) , a critical intermediate for subsequent functionalization.
Key Reaction Conditions :
- Cyclization of 1 : Reflux in acetic acid (12 h, 80% yield).
- Chlorination of 2 : POCl₃, 110°C, 4 h (89% yield).
Functionalization at Position 4: Introduction of the 4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-yl Group
The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized separately and coupled to the core structure. A CuI-catalyzed tandem C–N bond formation and intramolecular amidation reaction between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters efficiently constructs this fragment. For example, 2-bromopyridine reacts with (Z)-3-amino-3-(4-chlorophenyl)acrylate ester in dimethylformamide (DMF) at 130°C under CuI catalysis to yield 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde (4) .
Optimized Conditions :
The aldehyde group in 4 is then reduced to a hydroxymethyl intermediate using NaBH₄, followed by bromination with PBr₃ to form 2-(bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine (5) . This brominated derivative undergoes nucleophilic substitution with the amine group of intermediate 3 in isopropanol under reflux to yield 1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cycloheptathieno[2,3-d]pyrimidin-4-amine (6) .
Introduction of the 4-Chlorophenyl Group and Dione Formation
The 4-chlorophenyl group is introduced at position 3 via a Ullmann coupling or nucleophilic aromatic substitution. Reacting 6 with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 80°C affords 3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cycloheptathieno[2,3-d]pyrimidin-4-amine (7) .
Final oxidation of the amine at position 4 to a dione is achieved using a two-step process:
- Diazotization : Treatment with tert-butyl nitrite (t-BuONO) in HBr/AcOH forms a diazonium salt.
- Hydrolysis : The diazonium salt is hydrolyzed in aqueous H₂SO₄ to yield the 2,4-dione structure.
Critical Parameters :
Purification and Characterization
Purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Structural confirmation relies on:
- ¹H NMR : Characteristic signals for the 4-chlorophenyl group (δ 7.4–7.6 ppm), pyrido-pyrimidine protons (δ 8.2–8.9 ppm), and cycloheptane methylenes (δ 1.6–2.1 ppm).
- MS (ESI) : [M+H]⁺ at m/z 602.1 (calculated 602.6).
- IR : Stretching vibrations for C=O (1680 cm⁻¹) and C–N (1340 cm⁻¹).
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
- Regioselectivity : Competing reactions during pyrido-pyrimidine coupling are mitigated by using CuI catalysis, which favors C–N bond formation over side products.
- Solvent Choice : DMF enhances reaction rates in CuI-catalyzed steps but requires careful removal due to high boiling point.
- Oxidation Control : Over-oxidation to undesired carbonyl byproducts is avoided by maintaining strict temperature control during diazotization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers validate its purity?
- Methodology:
- Multistep synthesis: Utilize coupling reactions (e.g., nucleophilic substitution) to assemble the thieno[2,3-d]pyrimidine and pyrido[1,2-a]pyrimidine moieties. Incorporate cycloheptane rings via cyclization reactions under acidic or thermal conditions .
- Purity validation: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular weight and purity (>95%). Cross-validate with - and -NMR to identify structural impurities .
Q. What analytical techniques are critical for characterizing the compound’s structure?
- Methodology:
- X-ray crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELX software for refinement .
- Spectroscopic analysis: Assign -NMR peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, cycloheptane protons at δ 1.5–2.8 ppm) and -NMR signals (e.g., carbonyl carbons at δ 165–175 ppm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound using computational or statistical tools?
- Methodology:
- Design of Experiments (DoE): Apply factorial designs to screen reaction parameters (temperature, solvent polarity, catalyst loading). For example, optimize the coupling step using DMF as a solvent at 80°C .
- Bayesian optimization: Train models on historical reaction data to predict optimal conditions (e.g., reagent ratios, reaction time) for maximizing yield (>80%) .
Q. What strategies are effective for studying non-covalent interactions influencing the compound’s reactivity or stability?
- Methodology:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify electron-deficient regions (e.g., 4-chlorophenyl group) prone to nucleophilic attack .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with biological targets (e.g., enzymes) by measuring enthalpy changes during interaction .
Q. How can researchers evaluate the compound’s potential antibacterial activity?
- Methodology:
- In vitro assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC values <10 μg/mL indicate potency). Compare with reference drugs like ciprofloxacin .
- Molecular docking: Simulate binding to bacterial DNA gyrase (PDB ID: 1KZN) to predict inhibition mechanisms. Focus on hydrogen bonds with Ser84 and hydrophobic interactions with the pyrimidine core .
Q. How should researchers resolve contradictions in spectral data or biological activity results?
- Methodology:
- Data triangulation: Cross-check NMR, LC-MS, and X-ray data to identify synthetic byproducts (e.g., incomplete cyclization). Use preparative HPLC to isolate and characterize impurities .
- Dose-response validation: Repeat bioassays with purified batches to rule out confounding effects from contaminants. Apply statistical tests (e.g., ANOVA) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
